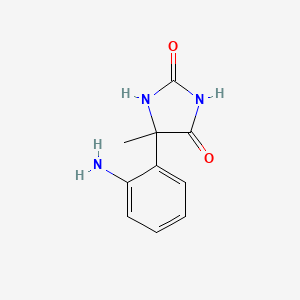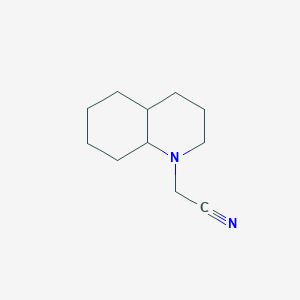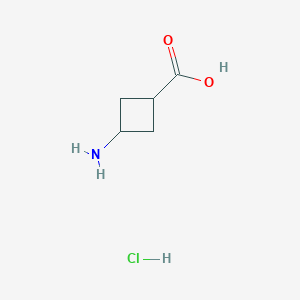
6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one
Vue d'ensemble
Description
“6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one” is a chemical compound with the molecular formula C11H14N2O . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolin-2-one derivatives involves a two-step reaction between enaminones and acylating agents, immediately followed by electrophilic cyclization . This process is facilitated by the use of acyl Meldrum’s acids .Molecular Structure Analysis
The molecular structure of “6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of the compound is 190.24 .Applications De Recherche Scientifique
Antibacterial Agents
The study by Koga et al. (1980) on the structure-activity relationships of antibacterial 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids highlighted the synthesis of compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This research indicates the potential of tetrahydroquinoline derivatives in developing new antibacterial drugs (Koga et al., 1980).
NMDA Receptor Antagonists
Ornstein et al. (1991) described the synthesis of 6-oxodecahydroisoquinoline-3-carboxylates, serving as intermediates for preparing N-methyl-D-aspartic acid (NMDA) receptor antagonists. This work showcases the role of tetrahydroquinoline derivatives in the development of medications that could potentially treat neurological disorders (Ornstein et al., 1991).
Dopamine Agonist Properties
Jacob et al. (1981) synthesized a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines to study their dopamine-like ability to dilate the renal artery. This research contributes to understanding the structural requirements for dopamine-like activity in potential therapeutic agents (Jacob et al., 1981).
Antioxidant Profile
Kumar et al. (2007) explored the antioxidant profile of ethoxyquin and its analogues, including those derived from tetrahydroquinoline. Their findings on the chain-breaking antioxidative capacity and the ability to catalyze the reduction of hydrogen peroxide highlight the potential of these compounds in antioxidative therapies (Kumar et al., 2007).
Synthesis of Derivatives
Lei et al. (2011) developed a green, efficient, and rapid procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives. This research demonstrates the utility of tetrahydroquinoline derivatives in synthetic chemistry and their potential applications in developing new chemical entities (Lei et al., 2011).
Propriétés
IUPAC Name |
6-amino-1-ethyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-13-10-5-4-9(12)7-8(10)3-6-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLRYSSROUZRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid](/img/structure/B1517916.png)
![4-[Cyclopropyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517918.png)

![2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517921.png)
